molecular formula C22H21NO6 B2797937 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetamide CAS No. 610764-44-8

2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetamide

Cat. No. B2797937
CAS RN: 610764-44-8
M. Wt: 395.411
InChI Key: UPADHAAFJIWARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups. It contains a 3,4-dihydro-2H-benzo[b][1,4]dioxepin ring, a chromen-7-yl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement could be used for structural elucidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the acetamide group could influence its solubility in water, and the aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Antioxidant Activity

  • A study focused on the antioxidant activity of new coumarin derivatives, which are structurally related to the compound . The research compared the antioxidant effects of these compounds with ascorbic acid, a known antioxidant (Kadhum et al., 2011).

Quantum Chemical Studies

  • Another research involved the synthesis of new coumarins complemented by quantum chemical studies. This study used spectroscopic techniques and molecular orbital calculations to understand the properties of the synthesized compounds (Al-Amiery et al., 2016).

Inotropic Evaluation

  • The synthesis and evaluation of certain derivatives, including the compound , were conducted for their positive inotropic effects. This involved measuring the effects on stroke volume in rabbit heart preparations (Xue‐Kun Liu et al., 2009).

Antibacterial Activity

  • Research on the antibacterial effects and new derivatives of 4-hydroxy-chromen-2-one, closely related to the chemical structure of interest, were reported. The synthesized compounds showed significant antibacterial activity against various strains (Behrami & Dobroshi, 2019).

Synthesis and Characterization

  • The preparation and characterization of related compounds were explored, focusing on their structural elucidation through various spectroscopic methods. This study contributes to understanding the chemical properties of these compounds (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Synthesis and Herbicidal Activity

  • A study on the synthesis and herbicidal activity of related acetamide compounds was conducted. The focus was on designing safer and more efficacious herbicidal compounds (Huang Ming-zhi, 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve further elucidation of its structure, synthesis, and reactivity, as well as investigation of its potential uses. For example, it could be studied for potential medicinal properties, given the presence of structural features common in many pharmaceuticals .

properties

IUPAC Name

2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-2-13-8-15-19(10-18(13)29-12-21(23)24)28-11-16(22(15)25)14-4-5-17-20(9-14)27-7-3-6-26-17/h4-5,8-11H,2-3,6-7,12H2,1H3,(H2,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPADHAAFJIWARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)N)OC=C(C2=O)C3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.